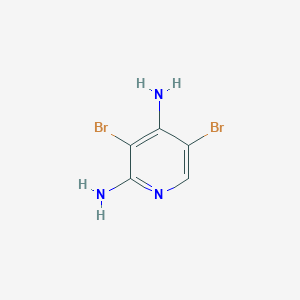

3,5-Dibromopyridine-2,4-diamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dibromopyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNZVHLUFVOIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505879 | |

| Record name | 3,5-Dibromopyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72921-93-8 | |

| Record name | 3,5-Dibromopyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dibromopyridine 2,4 Diamine and Analogs

Direct Halogenation Strategies for Diaminopyridines

Direct halogenation stands as a primary method for introducing bromine atoms onto the pyridine (B92270) ring, leveraging the activating nature of the pre-existing amino substituents. The regioselectivity of this reaction is a critical factor, often dictated by the position of the amino groups and the reaction conditions.

The synthesis of the target compound, 3,5-Dibromopyridine-2,4-diamine, involves the direct bromination of a pyridine-2,4-diamine (B32025) precursor. In pyridine chemistry, amino groups are strongly activating, ortho- and para-directing substituents for electrophilic aromatic substitution. For a pyridine-2,4-diamine, the 2-amino group directs electrophiles to the 3- and 5-positions, while the 4-amino group also directs to the 3- and 5-positions. This alignment of directing effects makes the 3 and 5 positions highly susceptible to electrophilic attack. Therefore, the bromination of pyridine-2,4-diamine is expected to proceed with high regioselectivity to yield the 3,5-dibrominated product. The reaction typically employs a brominating agent such as bromine in an acidic medium.

The synthesis of related isomers, such as 2,5-Dibromopyridine-3,4-diamine, provides valuable insight into the bromination of diaminopyridines. This compound is prepared from 3,4-diaminopyridine (B372788) through bromination. The reaction involves treating 3,4-diaminopyridine with bromine, often in the presence of hydrobromic acid. echemi.com The mixture is typically heated to facilitate the dibromination, yielding the desired 2,5-Dibromopyridine-3,4-diamine. echemi.com This resulting dibromo-diaminopyridine can then be used as a precursor for further reactions, such as cyanation to produce 3,4-diaminopyridine-2,5-dicarbonitrile. mdpi.comresearchgate.net

The efficiency and yield of the bromination of diaminopyridines are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of brominating agent, the solvent system, and the reaction temperature.

For the synthesis of 2,5-Dibromopyridine-3,4-diamine, various conditions have been reported. A common method involves using elemental bromine in an aqueous solution of hydrobromic acid (48%). echemi.com The temperature is a critical variable, with procedures reporting heating to 80°C, 100°C, or refluxing at 135°C to drive the reaction to completion. echemi.com The reaction time can also vary significantly, from a few hours to overnight. echemi.com After the reaction, a workup procedure involving neutralization with a base like sodium carbonate or sodium bicarbonate is necessary to isolate the product. echemi.com Recrystallization from a suitable solvent mixture, such as toluene (B28343) and THF, is often employed for purification. echemi.com

Below is a table summarizing various reported conditions for the synthesis of 2,5-Dibromopyridine-3,4-diamine from 3,4-diaminopyridine.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,4-diaminopyridine | Bromine, 48% HBr | Water | 135 | 5 | 50 | echemi.com |

| 3,4-diaminopyridine | Bromine, 48% HBr | Water | 80 | 16 | - | echemi.com |

| 3,4-diaminopyridine | Bromine, 48% HBr | Water | 110 | 5 | 71 | echemi.com |

Amination Approaches for Dibromopyridine Scaffolds

An alternative synthetic strategy involves starting with a dibrominated pyridine core and subsequently introducing the amino groups. This approach relies on reactions such as nucleophilic aromatic substitution or reductive pathways.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halopyridines. youtube.comyoutube.com In this process, a nucleophile, such as an amine or ammonia (B1221849), displaces a halide on the pyridine ring. The reaction is generally favored when the pyridine ring is electron-deficient, and the leaving group is at the 2- or 4-position, which can better stabilize the negative charge of the Meisenheimer intermediate. youtube.com

For a scaffold like 3,5-dibromopyridine (B18299), introducing amino groups at the 2- and 4-positions via SNAr would require a two-step process. First, one bromine atom would be substituted, followed by the second. The reactivity can be enhanced by the presence of electron-withdrawing groups or by using a catalyst. researchgate.netthieme-connect.de For instance, a 3,5-dibromopyridine could first undergo amination at the 2- or 4-position if an activating group is present or under specific catalytic conditions. thieme-connect.de The introduction of the second amino group would then follow. This method provides a versatile route to various aminopyridine derivatives. youtube.com

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. wikipedia.orgyoutube.commasterorganicchemistry.com However, in the context of preparing diaminopyridines from bromonitropyridines, the term can refer to a sequence involving the reduction of a nitro group to an amine. A potential pathway could start with a dibromonitropyridine. One of the bromine atoms could first be substituted by an amino group via nucleophilic substitution. clockss.org Subsequently, the nitro group could be reduced to a second amino group.

Functional Group Interconversions on Pyridine Derivatives

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. organic-chemistry.org This approach is crucial for accessing target molecules from readily available starting materials.

One of the most direct precursors for the synthesis of this compound is 3,5-Dibromo-4-aminopyridine. This intermediate possesses two bromine atoms that can potentially be substituted with amino groups. The synthesis of 3,5-Dibromo-4-aminopyridine itself can be achieved from inexpensive starting materials like pyridine or its salts in a one-step reaction involving HBr and H₂O₂ in the presence of an ammonium (B1175870) salt. google.com

Starting from 3,5-Dibromo-4-aminopyridine, the introduction of a second amino group at the C2 (or C6) position would lead to a diaminobromopyridine. However, the existing amino group at the C4 position deactivates the pyridine ring towards further nucleophilic aromatic substitution. Therefore, catalytic methods like the Buchwald-Hartwig amination would be necessary. A plausible synthetic route would involve the selective amination of a more reactive precursor, such as 3,5-dibromo-4-chloropyridine. The differential reactivity of halogens (Cl vs. Br) could be exploited to achieve regioselective amination.

3,5-Dibromo-4-aminopyridine is a known synthetic intermediate for the natural product Desmopyradine and can be converted into other valuable pyridine intermediates like 3,5-dibromopyridine and 3,5-dibromo-4-iodopyridine (B1430625). google.com

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Feature | Ref |

| 3,5-Dibromo-4-aminopyridine | 84539-34-4 | C₅H₄Br₂N₂ | 251.91 g/mol | Key intermediate with existing amino group | heteroletters.orggoogle.com |

| 3,5-Dibromopyridine | 625-92-3 | C₅H₃Br₂N | 236.89 g/mol | Can be derived from 3,5-Dibromo-4-aminopyridine | chemicalbook.com |

| 3,5-Dibromo-4-chloropyridine | 13626-17-0 | C₅H₂Br₂ClN | 271.34 g/mol | Precursor with differential halogen reactivity | scbt.comsigmaaldrich.com |

The transformation of other functional groups on the pyridine ring is a powerful tool for synthesis. A common strategy involves the reduction of a nitro group to an amine, which is often a milder alternative to direct amination of a halogenated position. semanticscholar.org The reduction of nitroarenes can be achieved with a variety of reagents, including catalytic hydrogenation (e.g., H₂ with Pd/C) or metal-free systems. organic-chemistry.orgunimi.it This approach allows for the introduction of an amino group at a position that might be difficult to functionalize directly. For instance, a hypothetical 3,5-dibromo-4-nitropyridine (B44452) could be reduced to 3,5-dibromo-4-aminopyridine, which could then undergo further functionalization.

The chemoselective amination of polyhalogenated pyridines is another critical strategy. nih.gov The relative reactivity of different halogens in palladium-catalyzed aminations typically follows the order I > Br > Cl. This differential reactivity can be exploited for selective functionalization. For example, in a molecule like 5-bromo-2-chloropyridine (B1630664), amination occurs selectively at the more reactive C-Br bond, leaving the chloro substituent intact. acs.orgacs.org This principle could be applied to a precursor like 3,5-dibromo-4-chloropyridine, where amination would likely occur at one of the bromo positions before the chloro position, allowing for sequential and regioselective introduction of different amino groups.

| Transformation | Starting Group | Target Group | Typical Reagents | Application Context | Ref |

| Nitro Reduction | -NO₂ | -NH₂ | H₂, Pd/C; HSiCl₃/tertiary amine | Introduction of an amino group | organic-chemistry.orgnih.gov |

| Selective Amination | -Br (in presence of -Cl) | -NR₂ | Amine, Base | Pd(dba)₂, Xantphos | Sequential functionalization of polyhalopyridines |

Advanced Catalytic Synthesis Techniques

Modern catalysis provides a diverse toolkit for the synthesis of complex aminopyridines, with palladium, copper, and nickel-based systems being the most prominent.

Palladium catalysis is the preeminent method for constructing C-N bonds on pyridine rings. nih.gov As discussed, the Buchwald-Hartwig amination allows for the coupling of a wide range of amines with halopyridines. nih.govchemicalbook.com The key to a successful transformation is often the ligand used. Bidentate phosphine (B1218219) ligands like BINAP and DPPF were early developments that enabled the reliable coupling of primary amines. nih.gov More recently, a range of highly effective biaryl phosphine ligands have been developed that are air-stable and can mediate cross-coupling with both aliphatic and aromatic amines. nih.gov

The selective functionalization of polyhalopyridines is a significant challenge where palladium catalysis has excelled. By carefully selecting the catalyst system (palladium source and ligand) and reaction conditions, it is possible to achieve regioselective amination. acs.orgacs.org For example, using a Pd₂(dba)₃/Xantphos system allows for the selective amination of 5-bromo-2-chloropyridine at the 5-position. acs.org This selectivity is crucial for the stepwise synthesis of complex molecules like this compound from a polyhalogenated precursor.

While palladium catalysis is dominant, copper- and nickel-mediated reactions offer valuable alternatives for the synthesis of aminopyridines. Copper-catalyzed amination, an extension of the classic Ullmann condensation, has seen a resurgence with the development of new ligand systems that allow the reaction to proceed under milder conditions. semanticscholar.orgkmchemistry.com Copper(I)-catalyzed amination using aqueous ammonia has been shown to be an efficient method for synthesizing various aminopyridine derivatives. semanticscholar.orgkmchemistry.com This can be particularly useful for introducing a primary amino group. Recent advancements have focused on developing copper-based catalytic systems that are tolerant of base-sensitive functional groups by using weaker bases and specialized ligands. rsc.org

Nickel catalysis also provides an effective pathway for C-N bond formation, particularly for less reactive aryl chlorides. nih.gov Nickel(II) complexes have been synthesized and used for various catalytic applications, demonstrating their potential in pyridine functionalization. The development of nickel-catalyzed amination reactions offers a lower-cost alternative to palladium and can sometimes provide complementary reactivity and selectivity.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, protocols for structurally similar compounds, particularly dihalogenated aminopyridines, provide a strong basis for its synthesis. The application of microwave irradiation to facilitate nucleophilic aromatic substitution (SNAr) reactions on polyhalogenated pyridines is a key strategy.

Research into the synthesis of 4-amino-3,5-dihalopyridines has demonstrated the efficiency of microwave-assisted methods. researchgate.net These protocols involve the nucleophilic aromatic substitution of trihalopyridines with various primary and secondary amines. researchgate.net The reactions proceed rapidly and efficiently, often without the need for a transition metal catalyst, highlighting the advantages of microwave heating in promoting these transformations. researchgate.net This approach is also applicable to electron-rich arylamines. researchgate.net

A plausible microwave-assisted route to this compound would likely involve the sequential amination of a suitable polyhalogenated pyridine precursor, such as 2,3,4,5-tetrahalopyridine or a 3,5-dibromo-2,4-dihalopyridine. The use of microwave irradiation can facilitate the displacement of halide ions with amine groups.

General protocols for microwave-assisted amination of aryl halides often involve reacting the halide with an amine in a sealed vessel under microwave irradiation. nih.govresearchgate.net The choice of solvent, base, and catalyst (if necessary) can be crucial and is typically optimized for the specific substrates. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also significantly accelerated under microwave conditions and could be adapted for the synthesis of diaminopyridines. nih.gov

The synthesis of related 2,4-diaminopyrimidine (B92962) derivatives has been successfully achieved using microwave-assisted palladium-catalyzed Heck reactions, demonstrating the utility of this technology for constructing complex heterocyclic systems. nih.gov In these syntheses, microwave irradiation led to shorter reaction times, reduced catalyst loading, and higher yields with fewer byproducts compared to conventional heating. nih.gov

A study on the one-pot, multi-component synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids under microwave irradiation further showcases the potential for rapid and efficient construction of molecules containing a diaminopyridine-like moiety. nih.gov This solvent-free approach highlights the environmentally friendly aspects of microwave-assisted synthesis. nih.gov

Based on the synthesis of 4-amino-3,5-dihalopyridines, a representative microwave-assisted protocol for a related transformation is detailed below.

Representative Microwave-Assisted Synthesis of a 4-Amino-3,5-dihalopyridine Analog

A study focused on the microwave-assisted nucleophilic aromatic substitution of 3,4,5-trihalopyridines provides a template for the synthesis of dihalo-aminopyridine structures. researchgate.net In a typical procedure, the trihalopyridine is reacted with 1 to 1.1 equivalents of a primary or secondary amine. researchgate.net The reaction mixture is subjected to microwave irradiation, leading to the efficient formation of the corresponding 4-amino-3,5-dihalopyridine. researchgate.net

| Entry | Starting Trihalopyridine | Amine | Product | Yield (%) |

| 1 | 3,4,5-Trichloropyridine | Pyrrolidine | 4-(Pyrrolidin-1-yl)-3,5-dichloropyridine | 95 |

| 2 | 3-Bromo-4,5-dichloropyridine | Piperidine | 4-(Piperidin-1-yl)-3-bromo-5-chloropyridine | 92 |

| 3 | 3,4,5-Trichloropyridine | Aniline | N-Phenyl-3,5-dichloropyridin-4-amine | 85 |

| 4 | 3-Bromo-4,5-dichloropyridine | Morpholine | 4-(Morpholino)-3-bromo-5-chloropyridine | 90 |

This table is illustrative of the synthesis of related compounds and is based on findings for the synthesis of 4-amino-3,5-dihalopyridines. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 3,5 Dibromopyridine 2,4 Diamine

Reactivity at Bromine Substitution Sites

The bromine atoms at the C3 and C5 positions of the pyridine (B92270) ring are key sites for synthetic modifications, enabling the introduction of a wide array of functional groups through various transition-metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange processes. The electronic properties of the diaminopyridine scaffold play a crucial role in determining the regioselectivity and feasibility of these transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For dihalogenated pyridines, the regioselectivity of these reactions is a critical aspect, often influenced by the electronic environment of the carbon-halogen bonds and the specific reaction conditions.

Suzuki-Miyaura Coupling: This reaction, which couples an organohalide with an organoboron compound, is a widely used method for forming biaryl structures. harvard.edumdpi.com In the context of di-brominated pyridines, the choice of catalyst and conditions can influence which bromine atom reacts. For instance, in the case of 2,4-dibromopyridine, C2-regioselective Suzuki-Miyaura cross-coupling can be achieved using C3-symmetric tripalladium clusters as catalysts. researchgate.netnih.gov While specific studies on 3,5-dibromopyridine-2,4-diamine are limited, it is anticipated that this substrate would readily participate in Suzuki-Miyaura couplings. The electron-donating amino groups would likely influence the reactivity of the C3 and C5 positions. For a closely related compound, 2,4-diamino-5-bromo-6-substituted pyrimidine, Suzuki reactions have been successfully employed to introduce aryl groups at the 5-position. mdpi.com

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin reagent. wikipedia.orgacs.org This reaction is known for its tolerance of a wide range of functional groups. princeton.edu The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org In reactions involving di-halogenated substrates like 3,5-dibromo-2-pyrone, the regioselectivity can be controlled by the reaction conditions, with coupling occurring preferentially at the more electron-deficient position. wikipedia.org It is plausible that this compound would undergo Stille coupling, with the potential for selective functionalization at either the C3 or C5 position depending on the chosen catalyst and reaction parameters.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. frontiersin.org This reaction is typically catalyzed by a palladium complex in the presence of a base. nih.govfrontiersin.org The reaction has been applied to a wide range of substrates, including those with various functional groups. rsc.orgnih.gov For di-brominated pyridines, such as 2,3- and 2,5-dibromopyridine, the Heck reaction has been shown to proceed selectively at the 2-position. nih.gov It is expected that this compound would also be a suitable substrate for the Heck reaction, allowing for the introduction of alkenyl groups at the bromine-substituted positions.

Table 1: Examples of Cross-Coupling Reactions on Analogous Dibromo-Heterocyclic Compounds

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

| Suzuki-Miyaura | 2,4-Dibromopyridine | Phenylboronic acid | C3-Symmetric Tripalladium Cluster, Base | 2-Phenyl-4-bromopyridine | High (C2:C4 up to 98:1) | researchgate.netnih.gov |

| Suzuki-Miyaura | 2,4-Diamino-5-bromo-6-substituted pyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 2,4-Diamino-5-phenyl-6-substituted pyrimidine | Not specified | mdpi.com |

| Stille | 3,5-Dibromo-2-pyrone | Organostannane | Pd Catalyst | 3-Substituted-5-bromo-2-pyrone | Regioselective | wikipedia.org |

| Heck | 2,5-Dibromopyridine | Alkene | Pd Catalyst, Base | 2-Alkenyl-5-bromopyridine | Selective at C2 | nih.gov |

Nucleophilic Displacement Reactions of Halogens

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. slideshare.net However, the presence of strong electron-donating groups, such as the amino groups in this compound, can also facilitate nucleophilic substitution, albeit through a different electronic influence. These amino groups increase the electron density of the pyridine ring, which would generally be expected to disfavor nucleophilic attack. However, the amino groups can stabilize the intermediate Meisenheimer complex through resonance, particularly for attack at the ortho and para positions. In the case of this compound, the bromine atoms are ortho and para to the amino groups, which should enhance their reactivity towards nucleophilic displacement.

Metal-Halogen Exchange Processes

Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into organometallic reagents, most commonly organolithium or Grignard reagents. mdpi.com This transformation is typically rapid, especially for aryl bromides. harvard.edu A significant consideration for this compound is the presence of the acidic N-H protons of the amino groups. These acidic protons can be deprotonated by the organometallic reagents used for the exchange, leading to consumption of the reagent and potential complications.

To circumvent this issue, specialized reagents and conditions can be employed. For instance, the use of a combination of i-PrMgCl and n-BuLi has been shown to facilitate selective bromine-metal exchange on bromoheterocycles that bear acidic protons, without the need for cryogenic temperatures. nih.gov This approach could potentially be applied to this compound to generate a mono- or di-lithiated species, which could then be trapped with various electrophiles to introduce new functional groups. The rate of exchange generally follows the trend I > Br > Cl. princeton.edu

Reactivity of Amino Functionalities

The two amino groups at the C2 and C4 positions are nucleophilic and can undergo a variety of chemical transformations, including acylation, sulfonylation, and condensation reactions. The presence of two amino groups also opens up possibilities for cyclization reactions to form fused heterocyclic systems.

Acylation and Sulfonylation of Amino Groups

The amino groups of this compound are expected to react with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are standard transformations for aromatic amines.

Acylation: The reaction with acyl halides or anhydrides in the presence of a base would lead to the formation of N-acylated products. Due to the presence of two amino groups, a mixture of mono- and di-acylated products could be formed, with the regioselectivity and extent of reaction depending on the stoichiometry of the reagents and the reaction conditions.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base would yield sulfonamides. The synthesis of diaminopyrimidine sulfonate derivatives has been reported, demonstrating the feasibility of this transformation on a related heterocyclic core. acs.org For example, 2-amino-6-methylpyrimidin-4-ol reacts with naphthalene-2-sulfonyl chloride in the presence of K₂CO₃ in acetone (B3395972) to afford the corresponding sulfonamide. acs.org A similar approach could likely be applied to this compound.

Condensation and Cyclization Reactions Involving Diamine Moieties

The ortho-diamine-like arrangement of the amino groups (although in this case they are in a 1,3-relationship with respect to each other) on the pyridine ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems through condensation and cyclization reactions.

One common strategy is the reaction of diamines with 1,2-dicarbonyl compounds or their equivalents to form fused six-membered rings. For example, 2,4,6-triaminopyrimidine (B127396) reacts with substituted amines in the presence of formaldehyde (B43269) to form tetrahydropyrimido[5,4-d]pyrimidines. dtic.mil

Another important class of reactions involves the formation of fused imidazole (B134444) rings. The reaction of o-diamines with aldehydes or carboxylic acids (or their derivatives) is a standard method for the synthesis of benzimidazoles. slideshare.netnih.gov By analogy, this compound could potentially react with suitable reagents to form imidazo[4,5-c]pyridine derivatives. For instance, the condensation of a diamine with an aldehyde followed by oxidative cyclization can lead to the formation of a fused imidazole ring.

Table 2: Examples of Condensation and Cyclization Reactions with Analogous Diamino-Heterocycles

| Diamine Substrate | Reagent | Product Type | Reference |

| 2,4,6-Triaminopyrimidine | Substituted anilines, Formaldehyde | Tetrahydropyrimido[5,4-d]pyrimidine | dtic.mil |

| o-Phenylenediamine | Aldehydes, Oxidant | Benzimidazole | nih.gov |

| Diamine | 1,2-Diketones, NH₄OAc | Substituted Imidazole | organic-chemistry.org |

| 2,4-Diaminopyrimidine (B92962) | Guanidine | Fused Pyrimidine | google.com |

Formation of Heterocyclic Rings via Reactions of Diamine Groups

The ortho-diamine functionality in this compound is a key structural motif that enables the construction of fused heterocyclic systems. These reactions typically involve condensation with 1,2-dielectrophilic reagents to form five- or six-membered rings. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity can be inferred from analogous transformations of related diaminopyridines.

For instance, the related compound 2,5-dibromo-3,4-diaminopyridine has been shown to react with metal cyanides, such as copper cyanide, to yield 3,4-diaminopyridine-2,5-dicarbonitrile. This dinitrile can then undergo cyclization reactions. For example, treatment with thionyl chloride or selenium dioxide affords the corresponding fused pipzine-chem.comheteroletters.orgorgsyn.orgthiadiazolo[3,4-c]pyridine and pipzine-chem.comheteroletters.orgorgsyn.orgselenadiazolo[3,4-c]pyridine systems, respectively. researchgate.net This suggests that this compound could similarly undergo cyanation followed by cyclization to form novel heterocyclic structures.

Furthermore, the reaction of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with electrophilic agents like ninhydrin (B49086) and glyoxal (B1671930) leads to the formation of complex fused polyheterocyclic systems, such as dihydroindeno[1,2-e]pyrido[1,2-b] pipzine-chem.comheteroletters.orgclockss.orgtriazines and 6-oxo-6H-pyrido[1,2-b] pipzine-chem.comheteroletters.orgclockss.orgtriazines. mdpi.com These reactions highlight the potential of the diamine groups in this compound to participate in cyclocondensation reactions with a variety of diketones, ketoesters, and other dielectrophiles to generate a library of fused pyridine derivatives. The general principle of such reactions often involves the initial formation of a Schiff base at one amino group, followed by an intramolecular cyclization and dehydration to furnish the aromatic heterocyclic ring.

The Paal-Knorr synthesis, a classical method for constructing five-membered heterocycles, could also be applicable. nih.gov This would involve the reaction of this compound with a 1,4-dicarbonyl compound to yield a substituted pyrrolo[2,3-b]pyridine. The specific reaction conditions would likely require optimization to favor the desired cyclization pathway.

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring System

The reactivity of the pyridine ring in this compound towards electrophilic and nucleophilic attack is a complex interplay of the electronic effects of the nitrogen heteroatom, the two bromine atoms, and the two amino groups.

The pyridine nitrogen is electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution compared to benzene. This deactivation is most pronounced at the α (2- and 6-) and γ (4-) positions. Conversely, this electron deficiency makes the α and γ positions more susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.comresearchgate.net

In the context of nucleophilic reactivity, the bromine atoms on the pyridine ring are potential leaving groups in SNAr reactions. The positions ortho and para to the ring nitrogen are generally more activated towards nucleophilic attack. researchgate.net In this compound, the bromine at position 5 is para to the 2-amino group and meta to the 4-amino group, while the bromine at position 3 is ortho to both the 2- and 4-amino groups. The electron-donating amino groups would generally disfavor nucleophilic attack on the ring. However, the inherent electron-deficient nature of the pyridine ring, enhanced by the two bromine atoms, could still allow for nucleophilic substitution under certain conditions. For instance, reactions of 3,5-dibromopyridine (B18299) with aliphatic amines under microwave irradiation have been shown to result in the selective substitution of the bromine at the 3-position. clockss.org This suggests that the C-3 position in this compound might also be susceptible to nucleophilic attack, potentially leading to the displacement of the bromide ion.

The reactivity of halopyridines in SNAr reactions is well-established and often proceeds through a Meisenheimer intermediate. stackexchange.com The stability of this intermediate is a key factor in determining the reaction's feasibility. The presence of electron-withdrawing groups on the ring can stabilize the negative charge of the Meisenheimer complex, thus facilitating the substitution.

Reaction Kinetics and Thermodynamic Considerations for Chemical Transformations

For the formation of heterocyclic rings via condensation reactions of the diamine groups, the reaction kinetics will be influenced by several factors. These include the concentration of the reactants, the temperature, and the presence of a catalyst (often acidic or basic). The rate-determining step is typically the initial nucleophilic attack of an amino group on a carbonyl carbon or the subsequent dehydration step to form the aromatic ring. The thermodynamic driving force for these reactions is often the formation of a stable, conjugated heterocyclic system and the elimination of a small molecule like water.

In nucleophilic aromatic substitution reactions on the pyridine ring, the kinetics are governed by the two-step SNAr mechanism. The first step, the formation of the Meisenheimer complex, is usually the rate-determining step. The activation energy for this step is influenced by the nucleophilicity of the attacking reagent and the electrophilicity of the carbon atom being attacked. The stability of the Meisenheimer intermediate, as mentioned earlier, is crucial. The more stable the intermediate, the lower the activation energy and the faster the reaction rate. The nature of the leaving group also plays a role; bromide is a good leaving group.

The thermodynamics of SNAr reactions are influenced by the relative bond strengths of the C-Br bond being broken and the C-Nu bond being formed. In general, if the incoming nucleophile forms a stronger bond with the pyridine ring than the leaving bromide, the reaction will be thermodynamically favorable.

The table below summarizes the expected reactivity and provides a qualitative assessment of the kinetic and thermodynamic factors for the key transformations of this compound.

| Reaction Type | Reacting Moiety | Expected Product Type | Kinetic Factors | Thermodynamic Factors |

| Heterocyclic Ring Formation | Diamine Groups | Fused Pyridines | Concentration, Temperature, Catalyst, Nature of Electrophile | Formation of a stable aromatic system |

| Nucleophilic Aromatic Substitution | Pyridine Ring (C-Br bonds) | Substituted Pyridines | Nucleophilicity of Reagent, Stability of Meisenheimer Complex, Leaving Group Ability | Relative C-Br and C-Nu bond strengths |

| Electrophilic Aromatic Substitution | Pyridine Ring (C-H bond) | Substituted Pyridines | Activating/Deactivating Effects of Substituents, Nature of Electrophile | Stability of the resulting substituted pyridine |

Coordination Chemistry of 3,5 Dibromopyridine 2,4 Diamine

Ligand Properties and Coordination Modes

The coordination behavior of 3,5-Dibromopyridine-2,4-diamine is fundamentally shaped by the interplay between its diaminopyridine core and the electronic effects of its bromine substituents.

Chelation and Bridging Capabilities of Diaminopyridine Ligands

Diaminopyridine-based ligands are versatile building blocks in coordination chemistry, capable of exhibiting both chelation and bridging coordination modes. Chelation, the formation of a ring structure between a ligand and a central metal ion, is a common feature of ligands with multiple donor sites in close proximity. In the case of diaminopyridine derivatives, the two amino groups can coordinate to a single metal center, forming a stable chelate ring.

Alternatively, these ligands can act as bridging units, linking two or more metal centers. This bridging capability is crucial for the construction of polynuclear complexes and coordination polymers. The specific coordination mode adopted often depends on factors such as the steric and electronic properties of the ligand, the nature of the metal ion, and the reaction conditions. For instance, some dinuclear platinum(II) complexes utilize bridging diamine ligands, where the nature of the linker between the platinum centers plays a critical role in their DNA-binding ability and cytotoxic activity. nih.gov

Influence of Bromine Substituents on Coordination Behavior

The presence of two bromine atoms on the pyridine (B92270) ring at the 3 and 5 positions significantly influences the electronic properties and, consequently, the coordination behavior of this compound. Bromine is an electron-withdrawing group, which can reduce the electron density on the pyridine nitrogen. This inductive effect can, in turn, affect the strength of the metal-ligand bond.

Synthesis and Characterization of Transition Metal Complexes

The unique properties of this compound make it an intriguing ligand for the synthesis of complexes with various transition metals. The formation and characterization of these complexes provide valuable insights into their structure and potential applications.

Formation of Complexes with d-Block Metals (e.g., Ni(II), Fe(III), Cu(II))

Transition metals from the d-block are well-known for their ability to form a wide array of coordination complexes with diverse geometries and electronic properties. The interaction of this compound with metals such as nickel(II), iron(III), and copper(II) leads to the formation of new coordination compounds.

The synthesis of these complexes typically involves the reaction of a salt of the desired metal with the ligand in a suitable solvent. For instance, the synthesis of copper(II) complexes with substituted pyridine ligands has been achieved through reactions with copper(II) bromide. nih.govresearchgate.net Similarly, iron(III) complexes with bipyridine-type ligands have been prepared from iron(III) chloride. researchgate.netnih.gov The synthesis of nickel(II) complexes with ligands containing both nitrogen and oxygen or sulfur donor atoms has also been extensively studied, leading to complexes with various coordination geometries. mdpi.commdpi.comunivie.ac.atresearchgate.net

The characterization of these newly formed complexes is crucial to determine their structure and properties. Techniques such as infrared (IR) and UV-Vis spectroscopy, nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction are commonly employed. For example, IR spectroscopy can provide information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the amino and pyridine groups.

Stoichiometry and Geometries of Metal-Ligand Adducts

For example, nickel(II) complexes can exist in four-, five-, or six-coordinate geometries, with the specific geometry being influenced by the nature of the ligands. mdpi.comresearchgate.netscispace.com Six-coordinate Ni(II) complexes often exhibit a distorted octahedral geometry. mdpi.comresearchgate.net Copper(II) complexes also display a range of coordination geometries, with distorted square planar and tetrahedral geometries being common. brandeis.eduut.ac.ir Iron(III) complexes are often high-spin and can adopt geometries such as trigonal bipyramidal or octahedral. researchgate.netnih.gov

The stoichiometry and geometry of the resulting adducts are influenced by a combination of factors, including the size and charge of the metal ion, the steric bulk of the ligand, and the reaction conditions.

Role in the Synthesis of Metallo-Supramolecular Architectures

Metallo-supramolecular architectures are complex, multi-component assemblies held together by coordination bonds between metal ions and organic ligands. The ability of ligands like this compound to act as bridging units is fundamental to the construction of these intricate structures.

By carefully selecting the metal ion and the bridging ligand, chemists can design and synthesize a wide variety of supramolecular structures, including coordination polymers, cages, and grids. These architectures can exhibit interesting properties and have potential applications in areas such as catalysis, materials science, and molecular recognition. For example, the use of bridging diphosphine ligands in conjunction with diimine ligands has been shown to lead to the formation of dinuclear copper(I) and silver(I) complexes with specific structural features. mdpi.com The formation of coordination polymers from copper(II) bromide and 3,5-disubstituted pyridines demonstrates the role of such ligands in creating extended networks. nih.govresearchgate.net The ability of a ligand to facilitate the assembly of multiple metal centers is a key aspect of its utility in supramolecular chemistry.

Structural Elucidation of Coordination Compounds

The precise arrangement of atoms within a coordination compound is fundamental to understanding its properties. For complexes of this compound, X-ray diffraction and various spectroscopic methods are invaluable tools for structural determination.

In a related family of compounds, bis(2-amino-3,5-dihalopyridinium)tetrahalocuprate(II) complexes, where the ligand is a protonated dihalopyridine derivative, have been extensively studied. For instance, the complex (3,5-diBAPH)2CuCl4, which incorporates the 2-amino-3,5-dibromopyridinium cation, crystallizes in the P21/c space group. rsc.org Its structure reveals a distorted tetrahedral geometry for the [CuCl4]2- anion. rsc.org Similarly, the analogous (3,5-diBAPH)2CuBr4 complex crystallizes in the P21/n space group, also with a distorted tetrahedral copper center. rsc.org These structures are held together by extensive hydrogen bonding networks between the pyridinium (B92312) cations and the halide anions of the cuprate (B13416276) complex.

Table 1: Selected Crystallographic Data for Related Dihalopyridine Metal Complexes

| Compound | Crystal System | Space Group | Z | Metal Coordination Geometry |

|---|---|---|---|---|

| (3,5-diBAPH)₂CuCl₄ rsc.org | Monoclinic | P2₁/c | Distorted Tetrahedral | |

| (3,5-diBAPH)₂CuBr₄ rsc.org | Monoclinic | P2₁/n | Distorted Tetrahedral |

Note: (3,5-diBAPH) = 2-amino-3,5-dibromopyridinium; MBPT = 2,4-bis(3,5dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine. Data for direct complexes of this compound were not available in the searched literature.

Spectroscopic techniques provide complementary information to X-ray diffraction, offering insights into the bonding and electronic structure of coordination compounds, both in the solid state and in solution.

Infrared (IR) and Raman Spectroscopy are powerful probes of molecular vibrations. The coordination of a ligand like this compound to a metal ion typically induces shifts in the vibrational frequencies of the ligand. For example, the stretching frequencies of the C=N and C=C bonds within the pyridine ring, as well as the N-H stretching and bending vibrations of the amine groups, are sensitive to coordination. In nickel(II) complexes with 3,5-dibromo-salicylaldehyde, the IR spectra confirm the deprotonation and coordination of the ligand. mdpi.com The disappearance of a proton signal from an amino group in the ¹H NMR spectrum of a zinc(II) complex with a ketopyrrole ligand also confirmed the deprotonated form of the ligand upon coordination. researchgate.net These changes in the spectra can confirm the participation of the pyridine nitrogen and/or the amino groups in bonding to the metal center.

UV-Visible (UV-Vis) Spectroscopy investigates the electronic transitions within a molecule. Coordination complexes often exhibit new absorption bands that are not present in the spectra of the free ligand or the metal salt. These can be attributed to d-d transitions within the metal center or to charge-transfer (CT) transitions between the metal and the ligand. researchgate.net The energy and intensity of these bands provide information about the geometry of the coordination sphere and the nature of the metal-ligand bonding. For instance, charge transfer complexes involving aminopyridine derivatives show distinct absorption bands that are used to determine their stoichiometry and stability in solution. nih.gov

Electronic and Magnetic Properties of Coordination Complexes

The presence of a transition metal ion in a coordination complex often imparts interesting electronic and magnetic properties. These properties are a direct consequence of the number of unpaired d-electrons on the metal and the geometry of the complex.

The magnetic behavior of a coordination compound is determined by the presence of unpaired electrons. libretexts.org Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by it. libretexts.org The magnitude of the paramagnetic behavior is quantified by the magnetic moment.

For copper(II) complexes, which have a d⁹ electronic configuration, there is always one unpaired electron, leading to paramagnetism. In the case of the bis(2-amino-3,5-dihalopyridinium)tetrahalocuprate(II) family, temperature-dependent magnetic susceptibility measurements revealed weak antiferromagnetic interactions between the copper centers. rsc.org These interactions are mediated through Cu-X···X-Cu (where X is a halide) superexchange pathways. rsc.org For (3,5-diBAPH)₂CuCl₄ and (3,5-diBAPH)₂CuBr₄, the magnetic coupling constants (2J/kB) were determined to be -12.43(2) K and -1.36(1) K, respectively. rsc.org The stronger antiferromagnetic coupling in the chloride complex compared to the bromide complex highlights the sensitivity of magnetic exchange to the specific geometry of the superexchange pathway, including bond angles and torsion angles. rsc.org

For nickel(II) complexes with 3,5-dibromo-salicylaldehyde, room-temperature magnetic moment values were in the range of 2.90–3.00 Bohr Magnetons (BM). mdpi.com These values are slightly higher than the spin-only value of 2.83 BM for two unpaired electrons, which is typical for mononuclear octahedral Ni(II) complexes and confirms their electronic ground state. mdpi.com

Table 2: Magnetic Properties of Related Dihalopyridine Metal Complexes

| Compound | Metal Ion | Electronic Configuration | Magnetic Behavior | Magnetic Coupling (2J/k_B) |

|---|---|---|---|---|

| (3,5-diBAPH)₂CuCl₄ rsc.org | Cu(II) | d⁹ | Antiferromagnetic | -12.43(2) K |

| (3,5-diBAPH)₂CuBr₄ rsc.org | Cu(II) | d⁹ | Antiferromagnetic | -1.36(1) K |

Note: (3,5-diBAPH) = 2-amino-3,5-dibromopyridinium; 3,5-diBr-salo = 3,5-dibromo-salicylaldehyde; phen = 1,10-phenanthroline. Data for direct complexes of this compound were not available in the searched literature.

Computational and Theoretical Investigations of 3,5 Dibromopyridine 2,4 Diamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are powerful tools for dissecting the intrinsic properties of 3,5-Dibromopyridine-2,4-diamine. These methods allow for a detailed examination of the electron distribution and energy levels within the molecule, which are fundamental to understanding its chemical nature.

Density Functional Theory (DFT) Studies on Electronic Structure

DFT studies are instrumental in elucidating the electronic structure of substituted pyridines. For this compound, the pyridine (B92270) core is modified by two electron-donating amino (-NH2) groups and two electron-withdrawing bromine (-Br) atoms. This combination creates a complex electronic landscape.

DFT calculations typically involve optimizing the molecule's geometry to find its most stable conformation and then computing various electronic properties. The presence of the two bulky bromine atoms at positions 3 and 5, adjacent to the amino groups at positions 2 and 4, introduces significant steric hindrance. This can lead to non-planar geometries of the amino groups with respect to the pyridine ring, influencing the extent of nitrogen lone pair delocalization into the aromatic system.

The electronic effects of the substituents are pronounced. The amino groups donate electron density to the pyridine ring through resonance, increasing the electron density, particularly at the ortho and para positions relative to them. Conversely, the highly electronegative bromine atoms withdraw electron density through an inductive effect, while also participating in some degree of resonance donation. DFT analysis quantifies these push-pull interactions, revealing a nuanced charge distribution across the aromatic ring and the substituent atoms. These calculations can provide precise values for atomic charges, bond orders, and dipole moments, which collectively define the molecule's electronic character.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique that visualizes the charge distribution of a molecule and predicts its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying potential values.

For this compound, the MEP map would highlight several key features:

Negative Potential (Red/Yellow): Regions of high electron density and negative electrostatic potential are expected around the nitrogen atom of the pyridine ring and the nitrogen atoms of the two amino groups. These areas are susceptible to electrophilic attack, such as protonation. The bromine atoms, despite their electronegativity, also exhibit regions of negative potential (the sigma-hole effect), which can engage in halogen bonding.

Positive Potential (Blue): Regions of low electron density and positive electrostatic potential are typically found around the hydrogen atoms of the amino groups. These sites are prone to interaction with nucleophiles.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions and reaction mechanisms.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies of these orbitals and the gap between them are critical descriptors of a molecule's reactivity and kinetic stability.

HOMO: The HOMO represents the outermost electrons and characterizes the molecule's ability to donate electrons. In this compound, the HOMO is expected to be largely localized on the electron-rich amino groups and the pyridine ring, reflecting its nucleophilic character.

LUMO: The LUMO represents the lowest energy site for accepting electrons. The LUMO is likely distributed over the pyridine ring, with significant contributions from the electron-withdrawing bromine atoms, indicating its susceptibility to nucleophilic attack under certain conditions.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The push-pull nature of the substituents in this compound is expected to reduce the HOMO-LUMO gap compared to unsubstituted pyridine, thereby enhancing its reactivity.

Computational studies on related substituted pyridines have shown that such modifications significantly impact the FMO energies. researchgate.netnih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for Substituted Pyridines

This table presents representative, hypothetical values based on computational studies of similarly substituted aromatic systems to illustrate the expected electronic effects.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyridine | -6.89 | -0.45 | 6.44 |

| 2,4-Diaminopyridine | -5.60 | -0.20 | 5.40 |

| 3,5-Dibromopyridine (B18299) | -7.10 | -1.50 | 5.60 |

| This compound | -5.85 | -1.25 | 4.60 |

Reaction Mechanism Studies through Computational Modeling

Beyond static properties, computational modeling is invaluable for mapping out the dynamic processes of chemical reactions. By simulating reaction pathways, researchers can understand the step-by-step mechanisms, identify key intermediates, and predict the feasibility and outcomes of chemical transformations involving this compound.

Energetics of Reaction Pathways

For instance, in a potential electrophilic aromatic substitution reaction, calculations can compare the energy barriers for the electrophile attacking different positions on the pyridine ring. Despite the deactivating effect of the bromine atoms, the powerful activating and directing effects of the two amino groups would strongly favor substitution at the C6 position. Computational analysis can quantify this preference by calculating the relative energies of the sigma-complex intermediates formed during the reaction. researchgate.net Similarly, for a potential cyclization reaction to form a fused heterocyclic system, modeling can predict the most energetically favorable ring-closing pathway. nih.gov

Table 2: Hypothetical Energetics for Electrophilic Bromination at C6

This table provides a simplified, illustrative energetic profile for a potential subsequent reaction.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | This compound + Br+ | 0.0 |

| Transition State (TS) | TS for Br+ attack at C6 | +12.5 |

| Intermediate | Sigma-complex (Wheland intermediate) | +5.0 |

| Products | 3,5,6-Tribromopyridine-2,4-diamine + H+ | -10.0 |

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

A critical aspect of modeling reaction mechanisms is the identification and characterization of the transition state (TS)—the highest energy point along the reaction coordinate. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Computational methods can precisely locate the geometry of a TS and confirm its identity by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. An IRC calculation maps the minimum energy path connecting the transition state downhill to the corresponding reactants and products. This analysis provides a detailed movie of the reaction mechanism, showing how the molecular geometry evolves throughout the transformation. For a reaction of this compound, an IRC analysis could, for example, visualize the precise trajectory of an incoming electrophile as it approaches the ring and the subsequent departure of a proton to restore aromaticity, confirming that the located TS indeed connects the intended reactants and products. oberlin.edu This level of detail is crucial for a fundamental understanding of the molecule's reactivity and for designing new, efficient synthetic routes.

Spectroscopic Property Predictions

Computational chemistry offers powerful tools for predicting the spectroscopic fingerprints of molecules, providing invaluable insights that complement experimental data. For this compound, theoretical calculations such as Density Functional Theory (DFT) are essential for predicting its vibrational and nuclear magnetic resonance spectra.

Theoretical Vibrational (IR and Raman) Spectroscopy

Vibrational spectroscopy is a fundamental technique for identifying molecular building blocks and characterizing chemical bonding. lookchem.com Theoretical calculations, often using DFT methods like B3LYP, can simulate the infrared (IR) and Raman spectra with a high degree of accuracy, aiding in the interpretation of experimental results.

While specific computational studies on the vibrational spectra of this compound are not prominently documented, predictions can be made based on its functional groups and studies of analogous compounds like 3,5-dibromopyridine. The introduction of two amino groups to the 3,5-dibromopyridine core would introduce characteristic vibrational modes.

Key expected vibrational frequencies for this compound would include:

N-H Stretching: Symmetric and asymmetric stretching vibrations of the primary amine groups, typically appearing in the 3300-3500 cm⁻¹ region.

N-H Bending (Scissoring): These modes for the -NH₂ groups are expected in the 1590-1650 cm⁻¹ range.

Pyridine Ring Vibrations: C-C and C-N stretching vibrations within the pyridine ring would be observed between 1400 cm⁻¹ and 1600 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibrations are anticipated at lower frequencies, typically in the 500-700 cm⁻¹ range.

The table below summarizes the anticipated prominent vibrational modes based on the analysis of its functional groups.

| Vibrational Mode | Functional Group | **Anticipated Wavenumber (cm⁻¹) ** |

| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3300 - 3500 |

| N-H Scissoring | -NH₂ | 1590 - 1650 |

| C=C and C=N Ring Stretch | Pyridine Ring | 1400 - 1600 |

| C-N Stretch | C-NH₂ | 1250 - 1340 |

| C-Br Stretch | C-Br | 500 - 700 |

These theoretical predictions are crucial for identifying the compound and analyzing its structural characteristics through experimental IR and Raman spectroscopy.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

For this compound, the key nuclei are ¹H and ¹³C.

¹³C NMR: The spectrum would show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts of C-2, C-3, C-4, and C-5 would be significantly influenced by the directly attached bromine and amino substituents.

The table below outlines the expected NMR chemical shifts, providing a basis for experimental verification.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-NH₂ | Dependent on solvent/concentration | — |

| C3-Br | — | Lower field due to Br |

| C4-NH₂ | Dependent on solvent/concentration | — |

| C5-Br | — | Lower field due to Br |

| C6-H | ~8.0 ppm | Higher field than C-Br carbons |

Theoretical calculations, often performed with the Gauge-Including Atomic Orbital (GIAO) method, would be necessary to provide more precise predictions of these chemical shifts.

Intermolecular Interactions and Supramolecular Assemblies

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. For this compound, with its multiple hydrogen bond donors/acceptors and halogen atoms, a rich supramolecular chemistry is anticipated.

Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonds are a primary driving force in the crystal packing of molecules containing amine groups. The two primary amine groups (-NH₂) in this compound are potent hydrogen bond donors, while the pyridine nitrogen atom and the amino nitrogen atoms can act as acceptors. This functionality allows for the formation of extensive and robust hydrogen-bonding networks.

| Potential H-Bond Donor | Potential H-Bond Acceptor | Interaction Type |

| N(2)-H | N(pyridine) | Intermolecular |

| N(2)-H | N(4) | Intermolecular |

| N(4)-H | N(pyridine) | Intermolecular |

| N(4)-H | N(2) | Intermolecular |

| N(2)-H / N(4)-H | Br | Inter/Intramolecular |

Halogen Bonding and Other Non-Covalent Interactions

Beyond classical hydrogen bonding, halogen bonds have emerged as a significant and directional non-covalent interaction for organizing molecules in the solid state. The bromine atoms in this compound possess an electropositive region known as a σ-hole on the extension of the C-Br bond, allowing them to act as halogen bond donors.

These bromine atoms can form attractive interactions with Lewis basic sites, such as the nitrogen atoms of the pyridine ring or the amino groups of neighboring molecules (C-Br···N). These interactions can work in concert with or in competition with the hydrogen bonding network to direct the final supramolecular assembly. The strength of these halogen bonds can be substantial, sometimes comparable to conventional hydrogen bonds.

Applications of 3,5 Dibromopyridine 2,4 Diamine As a Synthetic Building Block

Precursor for Advanced Heterocyclic Systems

The strategic placement of reactive sites on the 3,5-Dibromopyridine-2,4-diamine scaffold makes it an ideal precursor for the synthesis of more complex heterocyclic structures, including polysubstituted pyridines and fused-ring systems.

Synthesis of Polysubstituted Pyridine (B92270) Derivatives

The bromine atoms at the 3 and 5 positions of this compound are amenable to substitution through various cross-coupling reactions, enabling the introduction of a wide array of substituents onto the pyridine core. One notable transformation is the cyanation of 2,5-dibromo-3,4-diaminopyridine, a closely related isomer, to produce 3,4-diaminopyridine-2,5-dicarbonitrile chemspider.com. This reaction, typically achieved by heating with copper cyanide in a solvent like N,N-dimethylformamide (DMF), demonstrates the utility of the dibromo-diaminopyridine core in accessing pyridine derivatives with cyano groups, which are themselves versatile functional groups for further synthetic elaborations chemspider.com.

The amino groups at the 2 and 4 positions can also be utilized. For instance, in related diaminopyridine systems, these groups can be protected or transformed to modulate the reactivity of the molecule and allow for selective reactions at other positions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds and can be employed with brominated pyridines to introduce new amino substituents wikipedia.orgorganic-chemistry.org. While direct examples with this compound are not extensively documented in readily available literature, the principles of these reactions on similar substrates suggest its potential for creating a diverse library of polysubstituted pyridine derivatives.

Table 1: Synthesis of Polysubstituted Pyridine Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 2,5-dibromo-3,4-diaminopyridine | Copper cyanide, DMF, 120 °C, 6 h | 3,4-diaminopyridine-2,5-dicarbonitrile | chemspider.com |

Construction of Fused-Ring Heterocycles

The ortho-diamine functionality of this compound is a key structural feature that facilitates the construction of fused-ring heterocyclic systems. This arrangement allows for cyclization reactions with various reagents to form five- or six-membered rings fused to the pyridine core.

A significant application is the synthesis of fused pyrimidines and imidazoles. The reaction of ortho-diamines with appropriate precursors can lead to the formation of these important heterocyclic motifs, which are prevalent in many biologically active compounds e-bookshelf.deresearchgate.netnih.govmdpi.comsciencescholar.us. For example, the cyclization of the derivative 3,4-diaminopyridine-2,5-dicarbonitrile with reagents like thionyl chloride or selenium dioxide leads to the formation of chemspider.comwikipedia.orgbrandeis.eduthia- and chemspider.comwikipedia.orgbrandeis.eduselenadiazolo[3,4-c]pyridine-4,7-dicarbonitrile, respectively organic-chemistry.org. These fused systems are of interest for their potential applications in materials science.

General methods for the synthesis of fused imidazoles from (hetero)aromatic ortho-diamines often involve condensation with aldehydes, promoted by reagents such as chlorotrimethylsilane, followed by oxidation organic-chemistry.org. This approach highlights the potential of this compound to serve as a building block for a variety of fused imidazole (B134444) derivatives.

Role in the Development of Functional Organic Materials

The unique electronic and structural features of this compound and its derivatives make them attractive components in the design and synthesis of functional organic materials with specific photoactive and coordination properties.

Use in the Synthesis of Photoactive Materials (General)

The incorporation of the this compound moiety into larger conjugated systems can influence their photophysical properties. The fused heterocyclic systems derived from its dicarbonitrile derivative, such as chemspider.comwikipedia.orgbrandeis.eduthia- and chemspider.comwikipedia.orgbrandeis.eduselenadiazolo[3,4-c]pyridines, are of interest as potential components in photoactive materials organic-chemistry.org. The electron-withdrawing nature of the fused thiadiazole or selenadiazole ring can modulate the electronic properties of the resulting molecule, which is a key consideration in the design of materials for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While direct studies on the photoactive properties of materials derived specifically from this compound are not widely reported, the synthesis of related boron-dipyrromethene (BODIPY) dyes with pyridone substituents, which can be derived from hydroxypyridines, demonstrates how pyridine-based functional groups can significantly impact the absorption and emission properties of fluorescent molecules chemspider.com.

Applications in Functional Polymers and Ligand Frameworks

The diamino functionality of this compound provides sites for polymerization and for coordination to metal centers, making it a candidate for the synthesis of functional polymers and ligand frameworks, including metal-organic frameworks (MOFs). While there is a lack of specific literature on polymers derived from this exact diamine, the general reactivity of diamines in polymerization reactions is well-established.

Intermediate for Diverse Organic Synthesis

Beyond its role as a precursor to specific classes of compounds, this compound is a versatile intermediate that can undergo a variety of synthetic transformations. The presence of both amino and bromo groups allows for a range of reactions to be performed, often with a degree of selectivity.

The bromine atoms can be substituted via palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, heteroaryl, or new amino groups wikipedia.orgorganic-chemistry.orgbrandeis.edu. For example, a patent describes the synthesis of 3,5-dibromo-4-iodopyridine (B1430625) from 3,5-dibromo-4-aminopyridine through a diazotization reaction followed by treatment with an iodine source, showcasing a transformation of the amino group to introduce another halogen e-bookshelf.de. This highlights the potential to further functionalize the pyridine ring.

The amino groups can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization. These transformations can be used to protect the amino groups, to introduce new functional groups, or to prepare the molecule for subsequent cyclization reactions. The synthesis of 2,3-diaminopyridine (B105623) from 2-aminopyridine (B139424) involves a bromination step to yield 2-amino-5-bromopyridine, followed by nitration and reduction, illustrating a sequence of reactions on a substituted aminopyridine that ultimately leads to a diaminopyridine derivative rsc.orgorgsyn.org. Such synthetic strategies underscore the value of brominated aminopyridines as intermediates in the preparation of more complex molecules.

Chemical Scaffolds for Library Synthesis

This compound serves as a versatile chemical scaffold for the synthesis of diverse compound libraries, a cornerstone of modern drug discovery and materials science. The strategic placement of its functional groups—two bromine atoms and two primary amine groups—on the pyridine core allows for a multiplicity of chemical transformations. This enables the generation of a vast array of structurally distinct molecules from a single, readily accessible starting material.

The bromine atoms at the 3 and 5 positions are particularly amenable to palladium-catalyzed cross-coupling reactions. mdpi.comvu.nl These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce a wide variety of substituents at these positions. mdpi.comacs.org The differential reactivity of the bromine atoms can potentially be exploited for selective, sequential functionalization, further increasing the diversity of the resulting library. nih.gov

Concurrently, the 2- and 4-amino groups provide additional points for diversification. These primary amines can undergo a plethora of reactions, including acylation, sulfonylation, alkylation, and condensation with carbonyl compounds to form imines or Schiff bases. These reactions allow for the introduction of another layer of molecular complexity and the fine-tuning of the physicochemical properties of the synthesized compounds.

The combination of reactions at both the bromine and amine functionalities allows for the construction of large and complex molecular libraries. This approach is highly valuable in the search for new bioactive molecules, as it enables the systematic exploration of the chemical space around the pyridine core. Pyridine-based structures are prevalent in many pharmaceuticals, and the ability to generate a wide range of derivatives from a single scaffold like this compound is a powerful tool in medicinal chemistry.

The following table illustrates the potential for generating a diverse chemical library from this compound by showcasing the types of building blocks that can be introduced at its reactive sites.

| Reactive Site | Reaction Type | Example Building Blocks |

| 3-Bromo & 5-Bromo | Suzuki-Miyaura Coupling | Arylboronic acids, Heteroarylboronic acids, Alkylboronic acids |

| Stille Coupling | Organostannanes | |

| Heck Coupling | Alkenes | |

| Sonogashira Coupling | Terminal alkynes | |

| Buchwald-Hartwig Amination | Primary and secondary amines, Anilines | |

| 2-Amino & 4-Amino | Acylation | Acid chlorides, Acid anhydrides, Carboxylic acids (with coupling agents) |

| Sulfonylation | Sulfonyl chlorides | |

| Alkylation | Alkyl halides | |

| Reductive Amination | Aldehydes, Ketones (with a reducing agent) | |

| Condensation | Aldehydes, Ketones |

Precursors for Organic Reagents and Catalysts (General)

Beyond its role in library synthesis, this compound holds significant potential as a precursor for the synthesis of specialized organic reagents and catalysts. The unique arrangement of its functional groups can be leveraged to construct more complex molecules with specific reactivity or catalytic activity.

The diamino functionality is a key feature that can be exploited in the development of ligands for catalysis. The two amino groups can be functionalized to create bidentate ligands, which are crucial in the design of transition metal catalysts. For instance, the amino groups can be converted into phosphines, imines, or other coordinating moieties to create a pincer-type ligand or other chelating structures. These ligands can then be complexed with metals such as palladium, rhodium, or iridium to generate catalysts for a variety of organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

Furthermore, the entire this compound molecule can serve as a foundational building block for more elaborate organic reagents. The bromine atoms can be replaced with other functional groups through nucleophilic substitution or organometallic reactions to introduce specific reactive sites. For example, conversion of the bromine atoms to boronic esters would yield a bifunctional reagent for subsequent cross-coupling reactions.

The inherent reactivity of the pyridine nitrogen, coupled with the diverse functionalization possibilities of the amino and bromo groups, allows for the creation of a wide range of tailored organic molecules. These molecules can be designed to act as organocatalysts, chiral resolving agents, or highly specific reagents for complex organic syntheses.

The potential transformations of this compound into precursors for organic reagents and catalysts are summarized in the table below.

| Functional Group Transformation | Resulting Moiety | Potential Application |

| Amino Groups | Conversion to Phosphines | Ligands for transition metal catalysis |

| Formation of Schiff Bases | Chiral ligands, Organocatalysts | |

| Diazotization and Substitution | Introduction of various functional groups | |

| Bromo Groups | Lithiation and Borylation | Bifunctional building blocks for Suzuki coupling |

| Conversion to Organozinc Reagents | Precursors for Negishi coupling | |

| Nucleophilic Aromatic Substitution | Introduction of a wide range of nucleophiles | |

| Pyridine Nitrogen | N-Oxidation | Modifies electronic properties, directs further functionalization |

| Quaternization | Creates ionic liquids, phase-transfer catalysts |

Q & A

What are the optimal synthetic routes for 3,5-Dibromopyridine-2,4-diamine in laboratory settings?

Level: Basic

Answer:

The synthesis typically involves bromination of pyridine derivatives under controlled conditions. For example, 2-amino-4-methylpyridine can be brominated using bromine in fuming sulfuric acid at 0°C, followed by reflux and neutralization with NaOH. This yields 3,5-dibrominated derivatives with ~54% efficiency after purification via dichloromethane extraction and drying . Alternative routes include halogen-exchange reactions using 3,4,5-tribromopyridine, which allows selective substitution of iodine or other halogens . Key considerations include temperature control (0°C for exothermic bromination) and stoichiometric ratios to minimize side products.

How can spectroscopic techniques confirm the structure of this compound?

Level: Basic

Answer:

- IR Spectroscopy : Identify N-H stretches (~3320 cm⁻¹) and C-Br vibrations (500-700 cm⁻¹).

- NMR : ¹H NMR reveals aromatic proton environments (δ 2–9 ppm), while ¹³C NMR distinguishes carbons bonded to bromine (δ 100–130 ppm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 293–295 for Br isotopes) confirm molecular weight. Cross-referencing with databases like NIST ensures accuracy .

What challenges arise in scaling up the synthesis of this compound?

Level: Advanced

Answer:

Scaling is complicated by:

- Harsh Reaction Conditions : Use of fuming sulfuric acid and bromine requires corrosion-resistant reactors and stringent safety protocols .

- Purification : Large-scale recrystallization or chromatography may reduce yield. Continuous flow reactors can optimize mixing and temperature control .

- Regioselectivity : Competing bromination at other positions necessitates precise stoichiometry and reaction monitoring (e.g., TLC) .

How does the electronic environment of the pyridine ring influence reactivity in substitution reactions?

Level: Advanced

Answer:

The electron-withdrawing bromine atoms at positions 3 and 5 deactivate the pyridine ring, directing nucleophilic attacks to the less hindered position 4. This regioselectivity is confirmed by computational studies (DFT) showing lower electron density at position 5. Steric effects from substituents (e.g., methyl groups) further modulate reactivity, as seen in halogen-exchange reactions .

What potential biological applications does this compound have in medicinal chemistry?

Level: Advanced

Answer:

Pyridine diamines are explored as:

- Enzyme Inhibitors : Structural analogs (e.g., pyrimidine diamines) show antimicrobial activity by targeting dihydrofolate reductase .

- Anticancer Agents : Brominated pyridines may intercalate DNA or inhibit kinases. In vitro assays (e.g., cytotoxicity screens) are recommended to validate activity .

How can contradictions in reported spectral data for this compound be resolved?

Level: Advanced

Answer:

Discrepancies often arise from solvent effects or impurities. Strategies include:

- Standardized Protocols : Use deuterated solvents (CDCl₃ or DMSO-d₆) for NMR.

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-optimized structures) and NIST reference spectra .

- High-Purity Samples : Purify via recrystallization or HPLC before analysis .

What safety precautions are necessary when handling this compound?

Level: Basic

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro